molecular formula C8H7Br3O B14344448 2,3,4-Tribromo-5,6-dimethylphenol CAS No. 96089-09-7

2,3,4-Tribromo-5,6-dimethylphenol

Cat. No.: B14344448
CAS No.: 96089-09-7
M. Wt: 358.85 g/mol
InChI Key: KNQVTJORUITGGF-UHFFFAOYSA-N
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Description

2,3,4-Tribromo-5,6-dimethylphenol is an organic compound that belongs to the class of bromophenols. Bromophenols are phenolic compounds where bromine atoms are substituted on the benzene ring. This compound is characterized by the presence of three bromine atoms and two methyl groups attached to the phenol ring, making it a highly brominated phenol derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tribromo-5,6-dimethylphenol typically involves the bromination of 5,6-dimethylphenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and bromine concentration, are carefully controlled to ensure selective bromination at the desired positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tribromo-5,6-dimethylphenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can undergo further bromination or nitration reactions.

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be selectively reduced to form debrominated products.

Common Reagents and Conditions

    Bromination: Bromine in acetic acid or carbon tetrachloride.

    Nitration: Nitric acid in the presence of sulfuric acid.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or catalytic hydrogenation.

Major Products Formed

    Bromination: Further brominated phenols.

    Nitration: Nitro-substituted bromophenols.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Debrominated phenols.

Scientific Research Applications

2,3,4-Tribromo-5,6-dimethylphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Tribromo-5,6-dimethylphenol involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It may also interact with cellular membranes, affecting their integrity and function. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
  • 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
  • 2,4,6-Tribromophenol

Uniqueness

2,3,4-Tribromo-5,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring. The presence of three bromine atoms and two methyl groups provides distinct chemical and physical properties compared to other bromophenols.

Properties

CAS No.

96089-09-7

Molecular Formula

C8H7Br3O

Molecular Weight

358.85 g/mol

IUPAC Name

2,3,4-tribromo-5,6-dimethylphenol

InChI

InChI=1S/C8H7Br3O/c1-3-4(2)8(12)7(11)6(10)5(3)9/h12H,1-2H3

InChI Key

KNQVTJORUITGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)Br)Br)Br)C

Origin of Product

United States

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